molecular formula C16H21NO2 B1594259 2-Octylisoindoline-1,3-dione CAS No. 59333-62-9

2-Octylisoindoline-1,3-dione

Cat. No. B1594259
CAS RN: 59333-62-9
M. Wt: 259.34 g/mol
InChI Key: QCAXQEVNKBTMIT-UHFFFAOYSA-N
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Description

2-Octylisoindoline-1,3-dione is a chemical compound with the molecular formula C16H21NO2 . It is a derivative of isoindoline-1,3-dione, also known as phthalimides .


Synthesis Analysis

Isoindolines, including 2-Octylisoindoline-1,3-dione, have been synthesized using various methods . A green synthesis technique for isoindolines/dioxoisoindolines has been developed, which involves simple heating and relatively quick solventless reactions . These compounds are derived from analogs of important biogenic amines .


Molecular Structure Analysis

The molecular structure of 2-Octylisoindoline-1,3-dione consists of a fused heterocyclic ring system . The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .


Chemical Reactions Analysis

The synthesis of 2-Octylisoindoline-1,3-dione involves the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions . The reaction involves the use of various substituted tetraynes and imidazole derivatives .


Physical And Chemical Properties Analysis

2-Octylisoindoline-1,3-dione has a molecular weight of 259.343 Da . More specific physical and chemical properties were not found in the retrieved papers.

Scientific Research Applications

Antimicrobial Activity

  • Synthesis and Biological Properties : A study involving the synthesis and characterization of metal complexes with isoindoline-1,3-dione derivatives showed significant antimicrobial activity. These complexes were compared to standard drugs, showcasing their potential in antimicrobial applications (Sabastiyan & Suvaikin, 2012).

Green Chemistry and Synthesis

  • Eco-Friendly Synthesis : The Water Extract of Onion Peel Ash (WEOPA) method was utilized for synthesizing isoindoline-1,3-dione derivatives. This approach highlights the importance of eco-friendly methods in chemical synthesis, avoiding harmful reagents and promoting bio-waste management (Journal et al., 2019).

Catalysis and Chemical Reactions

  • Use in Heterogeneous Catalysis : 2-Aminoisoindoline-1,3-Dione-functionalized nanoparticles demonstrated efficiency as catalysts in the synthesis of 4H-pyrans. This process highlights the role of isoindoline-1,3-dione derivatives in facilitating environmentally friendly chemical reactions (Shabani et al., 2021).

Biological and Medicinal Applications

  • Potential Alzheimer's Treatment : Research on 2-(Benzylamino-2-Hydroxyalkyl)Isoindoline-1,3-Diones derivatives revealed their potential as multifunctional anti-Alzheimer agents. These compounds showed promising results in inhibiting key enzymes associated with Alzheimer's disease (Panek et al., 2018).

Material Science and Engineering

  • Optoelectronic Applications : Novel Acridin-Isoindoline-1,3-Dione derivatives have been synthesized for optoelectronic applications. Their photophysical and thermal properties were studied, emphasizing the potential use of these derivatives in material science (Mane et al., 2019).

Safety And Hazards

While specific safety and hazard information for 2-Octylisoindoline-1,3-dione was not found in the retrieved papers, it is generally recommended to use personal protective equipment and avoid dust formation when handling similar compounds .

Future Directions

The future directions for the research and application of 2-Octylisoindoline-1,3-dione and similar compounds could involve further exploration of their potential as antipsychotic agents . Additionally, the development of a selective, high-yield reaction to convert isoindole-1,3-dione into fused highly substituted isoindole-1,3-dione derivatives remains a challenge , suggesting an area for future research.

properties

IUPAC Name

2-octylisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-2-3-4-5-6-9-12-17-15(18)13-10-7-8-11-14(13)16(17)19/h7-8,10-11H,2-6,9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCAXQEVNKBTMIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70324306
Record name 2-Octyl-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70324306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Octylisoindoline-1,3-dione

CAS RN

59333-62-9
Record name NSC406346
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406346
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Octyl-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70324306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
S Badgujar, C Bathula, SJ Moon… - … of Nanoscience and …, 2014 - ingentaconnect.com
New dithieno[3,2-b:2′,3′-d]thiophene (DTT)-based copolymers were designed and synthesized for use as donor materials in polymer solar cells (PSCs). The optical, electrochemical, …
Number of citations: 8 www.ingentaconnect.com
S Xia, L Yi, Z Sun, Y Wang - Journal of Polymer Research, 2013 - Springer
Two functional diamines, octyl-4-(3,5-diaminobenzamido)benzoate (O8, containing phenyl rings) and 3,5-diamino-N-(2-octyl-1,3-dioxoisoindolin-5-yl)benzamide (D8, containing a …
Number of citations: 16 link.springer.com
AM Namespetra, AD Hendsbee… - Canadian Journal of …, 2016 - cdnsciencepub.com
Three low-cost propeller-shaped small molecules based on a triphenylamine core and the high-performance donor molecule 7,7′-[4,4-bis(2-ethylhexyl)-4H-silolo[3,2-b:4,5-b′]…
Number of citations: 8 cdnsciencepub.com
GC Welch, IG Hill, A Hendsbee, A Namespetra - tspace.library.utoronto.ca
Three low-cost propeller-shaped hole-transporting materials based on a triphenylamine core were investigated in perovskite solar cells. Each hole-transporting material was designed …
Number of citations: 0 tspace.library.utoronto.ca
V Karaluka, K Murata, S Masuda, Y Shiramatsu… - RSC …, 2018 - pubs.rsc.org
A sustainable synthetic procedure to convert furfural hydrazones into functionalised phthalimides was developed. The reaction was performed in a microwave using a hydrophilic ionic …
Number of citations: 11 pubs.rsc.org
H Qu, J Luo, X Zhang, C Chi - Journal of Polymer Science Part …, 2010 - Wiley Online Library
Synthesis of n‐type organic semiconductors with high electron mobilities, good environmental stability, and good processability is an urgent task in current organic electronics. This is …
Number of citations: 18 onlinelibrary.wiley.com
Q Hemi - 2011 - core.ac.uk
In recent years, various organic π-conjugated systems with either electron-rich (p-type) or electron-deficient character (n-type) and with large intermolecular π-overlap have been …
Number of citations: 2 core.ac.uk
A Namespetra - 2015 - dalspace.library.dal.ca
The overall goal of the research projects herein is to fabricate low-cost and efficient thin-film perovskite and organic solar cells. The fabrication of a planar-heterojunction perovskite …
Number of citations: 2 dalspace.library.dal.ca
MM Rammal - 2021 - theses.hal.science
The performance of organic photovoltaic cells is constantly improving, thanks to the development of new π-conjugated low-bandgap polymers. However, these poorly soluble polymers …
Number of citations: 4 theses.hal.science
FE Ala'a, AD Hendsbee, JP Sun, IG Hill - Materials Letters, 2015 - Elsevier
The synthesis of π-conjugated organic small molecules with n-octyl substituted thiophene phthalimide end-capping units have been reported. A combination of absorption and emission …
Number of citations: 2 www.sciencedirect.com

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